molecular formula C11H10ClNO3 B1403680 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid CAS No. 1026093-70-8

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No. B1403680
M. Wt: 239.65 g/mol
InChI Key: SZOMBCQXORQIFV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Inhibition of Metabolic Enzymes : 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid and its derivatives have been studied for their ability to inhibit specific metabolic enzymes. For instance, certain compounds structurally related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid have shown potential in inhibiting 5-oxoprolinase, an enzyme involved in the metabolic pathway of glutathione. This inhibition is significant for researching metabolic disorders and could pave the way for developing therapeutic agents for conditions like 5-oxoprolinuria, characterized by a deficiency in renal 5-oxoprolinase activity (van der Werf et al., 1973).

Anticonvulsant Properties : Research into compounds related to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid has also highlighted their potential anticonvulsant properties. A study focused on the synthesis of new amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and their anticonvulsant activities revealed promising results. These compounds, when tested in preclinical seizure models, exhibited a broad spectrum of activity, suggesting their potential in treating epilepsy and related disorders (Obniska et al., 2017).

Impact on Intermediary Metabolism : Studies have also explored the effects of compounds akin to 3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid on intermediary metabolism, particularly in liver cells. For example, certain derivatives have been shown to impact lipogenesis and fatty acid oxidation, providing insights into their potential effects on metabolic pathways and their implications for conditions such as diabetes and obesity (Vaartjes et al., 1986).

Antinflammatory and Analgesic Activities : The antiinflammatory and analgesic activities of related compounds, particularly those involving the pyrrolidine structure, have been investigated. Some derivatives have demonstrated potency comparable to or greater than established antiinflammatory and analgesic agents like indomethacin, suggesting their potential therapeutic applications in managing pain and inflammation (Muchowski et al., 1985).

Safety And Hazards

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properties

IUPAC Name

3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-3-1-6(2-4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOMBCQXORQIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

CAS RN

1026093-70-8
Record name 3-(4-chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
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3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
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3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
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3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 6
3-(4-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid

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